molecular formula C11H16O3 B14840763 2-(Tert-butoxy)-3-methoxyphenol

2-(Tert-butoxy)-3-methoxyphenol

Cat. No.: B14840763
M. Wt: 196.24 g/mol
InChI Key: YYTFSXHVTNBRFT-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with a tert-butoxy group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:

3-Methoxyphenol+Tert-butyl alcoholH2SO4This compound\text{3-Methoxyphenol} + \text{Tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 3-Methoxyphenol+Tert-butyl alcoholH2​SO4​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols depending on the reagents used

Scientific Research Applications

2-(Tert-butoxy)-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.

    2-(Tert-butoxy)phenol: Lacks the methoxy group, which may affect its solubility and reactivity.

    3-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.

Uniqueness

2-(Tert-butoxy)-3-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O3/c1-11(2,3)14-10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3

InChI Key

YYTFSXHVTNBRFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1OC)O

Origin of Product

United States

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